molecular formula C25H32O4 B1673358 Kazinol F CAS No. 104494-35-1

Kazinol F

Cat. No.: B1673358
CAS No.: 104494-35-1
M. Wt: 396.5 g/mol
InChI Key: PNQQDEFGJPUAGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kazinol F can be isolated from the root bark of Broussonetia kazinoki. The air-dried root bark is typically extracted with ethanol at room temperature for 24 hours . The extract is then subjected to various chromatographic techniques to isolate this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification using chromatographic methods .

Chemical Reactions Analysis

Types of Reactions

Kazinol F undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Kazinol F has a wide range of scientific research applications:

Mechanism of Action

Kazinol F exerts its effects primarily through the inhibition of tyrosinase, an enzyme responsible for melanin synthesis. By binding to the active site of tyrosinase, this compound prevents the enzyme from catalyzing the oxidation of tyrosine to melanin. This mechanism is particularly relevant in its application as a skin-lightening agent . Additionally, this compound has shown potential in inhibiting the main protease (Mpro) of SARS-CoV-2, making it a promising candidate for anti-COVID-19 drug development .

Comparison with Similar Compounds

Similar Compounds

Comparison

Kazinol F stands out among its similar compounds due to its potent tyrosinase inhibitory activity and its potential as an anti-COVID-19 agent. While Kazinol C and Kazinol E also exhibit biological activities, this compound has shown the most promise in terms of its inhibitory effects on tyrosinase and its potential therapeutic applications .

Biological Activity

Kazinol F is a prenylated polyphenol derived from Broussonetia kazinoki and Broussonetia papyrifera, known for its diverse biological activities, including tyrosinase inhibition, antioxidant effects, and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its prenylated structure, which contributes to its biological activity. The molecular formula is C₁₈H₁₈O₅, with a molecular weight of approximately 318.34 g/mol. Its structure includes multiple hydroxyl groups that are believed to enhance its reactivity and interaction with biological targets.

1. Tyrosinase Inhibition

This compound exhibits potent tyrosinase inhibitory activity, which is crucial for applications in skin-whitening products. In a study evaluating various metabolites from Broussonetia kazinoki, this compound demonstrated an IC₅₀ value ranging from 0.71 to 3.36 µM, indicating strong inhibition of tyrosinase activity compared to other compounds . This property makes it a candidate for cosmetic formulations aimed at reducing melanin production.

CompoundIC₅₀ (µM)Activity Type
This compound0.71-3.36Tyrosinase Inhibition
Kazinol C17.80-24.22Cytotoxicity against melanoma cells

2. Antioxidant Activity

This compound has shown significant antioxidant properties, which are essential for combating oxidative stress in cells. In cellular assays, it reduced levels of reactive oxygen species (ROS) and enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This suggests potential therapeutic applications in neurodegenerative diseases where oxidative damage is prevalent.

3. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines, including melanoma and bladder cancer cells. While some studies indicated moderate cytotoxic effects (IC₅₀ values around 17.80 to 24.22 µM), others found that this compound did not exhibit significant toxicity at lower concentrations . This duality highlights the need for further investigation into its selective cytotoxic properties.

Microbial Transformation

Recent studies have explored the microbial transformation of this compound using fungi such as Mucor hiemalis. This process resulted in several glucosylated metabolites that exhibited enhanced biological activities compared to the parent compound . Such transformations could lead to the discovery of new derivatives with improved efficacy.

Case Studies

  • Skin Whitening Agent : A clinical study involving participants demonstrated that topical formulations containing this compound significantly reduced hyperpigmentation, supporting its use as a skin-whitening agent .
  • Neuroprotective Effects : In vitro studies on SH-SY5Y neuronal cells indicated that this compound could mitigate oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative conditions like Alzheimer's disease .

Properties

CAS No.

104494-35-1

Molecular Formula

C25H32O4

Molecular Weight

396.5 g/mol

IUPAC Name

5-[3-(2,4-dihydroxyphenyl)propyl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol

InChI

InChI=1S/C25H32O4/c1-16(2)8-12-21-19(7-5-6-18-10-11-20(26)15-23(18)27)14-24(28)25(29)22(21)13-9-17(3)4/h8-11,14-15,26-29H,5-7,12-13H2,1-4H3

InChI Key

PNQQDEFGJPUAGZ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=C(C=C1CCCC2=C(C=C(C=C2)O)O)O)O)CC=C(C)C)C

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1CCCC2=C(C=C(C=C2)O)O)O)O)CC=C(C)C)C

Appearance

Solid powder

Key on ui other cas no.

104494-35-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kazinol F; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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